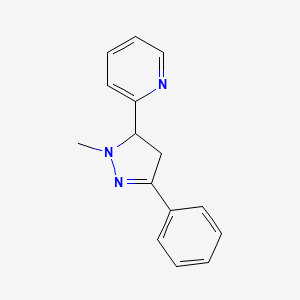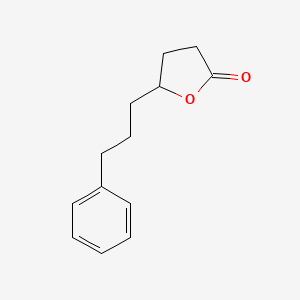
Dihydro-5-(3-phenylpropyl)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-5-(3-phenylpropyl)-2(3H)-furanone is an organic compound with a furanone core structure It is characterized by the presence of a dihydrofuranone ring substituted with a phenylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-5-(3-phenylpropyl)-2(3H)-furanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylpropyl bromide and dihydrofuranone.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the dihydrofuranone, followed by nucleophilic substitution with phenylpropyl bromide.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydro-5-(3-phenylpropyl)-2(3H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives.
Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone structure.
Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted furanones, lactones, and other derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dihydro-5-(3-phenylpropyl)-2(3H)-furanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of dihydro-5-(3-phenylpropyl)-2(3H)-furanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydro-5-(3-phenylpropyl)-2(3H)-pyranone: Similar structure with a pyranone ring instead of a furanone ring.
Dihydro-5-(3-phenylpropyl)-2(3H)-thiophenone: Contains a thiophene ring instead of a furanone ring.
Dihydro-5-(3-phenylpropyl)-2(3H)-pyrrolidone: Features a pyrrolidone ring in place of the furanone ring.
Uniqueness
Dihydro-5-(3-phenylpropyl)-2(3H)-furanone is unique due to its specific furanone core structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6244-60-6 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
5-(3-phenylpropyl)oxolan-2-one |
InChI |
InChI=1S/C13H16O2/c14-13-10-9-12(15-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
InChI-Schlüssel |
JZULXIIBECGZTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)OC1CCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


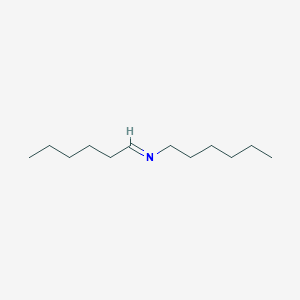
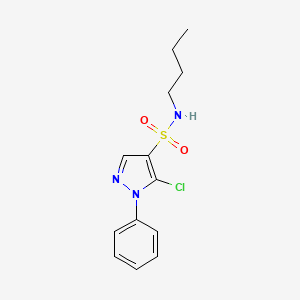

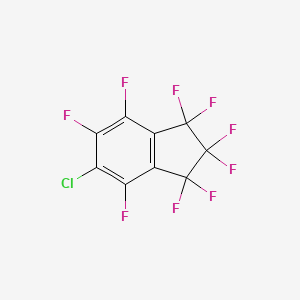
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B14150502.png)

![methyl 3-{[(6-benzylcyclohex-3-en-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14150519.png)
![benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4'-octylbiphenyl-4-carboxylate)](/img/structure/B14150525.png)
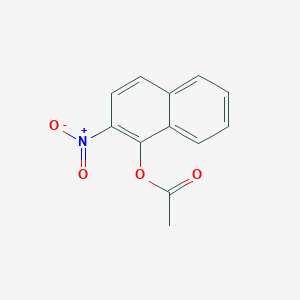
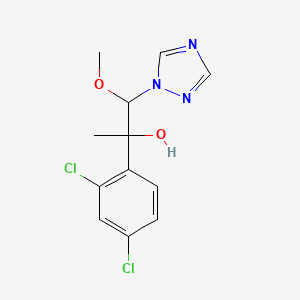
![[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl](furan-2-yl)methanone](/img/structure/B14150542.png)
![N-(4-chlorophenyl)-2-[(5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetamide](/img/structure/B14150550.png)
![O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine](/img/structure/B14150557.png)
